Cas no 62322-09-2 (1-oxaspiro5.5undec-2-en-4-one)

1-Oxaspiro[5.5]undec-2-en-4-one is a spirocyclic compound featuring a fused oxa-cyclohexenone structure, which confers unique reactivity and versatility in synthetic chemistry. Its spirocyclic framework and enone functionality make it a valuable intermediate for the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical applications. The compound’s strained ring system and electrophilic carbonyl group enable selective transformations, including cycloadditions, nucleophilic additions, and ring-opening reactions. Its stability under standard handling conditions and compatibility with diverse reaction conditions further enhance its utility in multistep syntheses. Researchers value this scaffold for its potential in developing bioactive molecules and functional materials.
1-oxaspiro5.5undec-2-en-4-one structure
1-oxaspiro5.5undec-2-en-4-one structure
Product name:1-oxaspiro5.5undec-2-en-4-one
CAS No:62322-09-2
MF:C10H14O2
MW:166.216963291168
MDL:MFCD19651019
CID:449382
PubChem ID:12308376

1-oxaspiro5.5undec-2-en-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-Oxaspiro[5.5]undec-2-en-4-one
    • EN300-352275
    • SCHEMBL3001613
    • DTXSID20487137
    • AKOS013422801
    • 62322-09-2
    • 1-oxaspiro5.5undec-2-en-4-one
    • MDL: MFCD19651019
    • Inchi: InChI=1S/C10H14O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2
    • InChI Key: ZXEKRGHNCVDXPC-UHFFFAOYSA-N
    • SMILES: C1CCC2(CC1)CC(=O)C=CO2

Computed Properties

  • Exact Mass: 166.09942
  • Monoisotopic Mass: 166.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

1-oxaspiro5.5undec-2-en-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-352275-0.25g
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95.0%
0.25g
$315.0 2025-03-18
Enamine
EN300-352275-5.0g
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95.0%
5.0g
$1862.0 2025-03-18
Enamine
EN300-352275-2.5g
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95.0%
2.5g
$1260.0 2025-03-18
Enamine
EN300-352275-0.1g
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95.0%
0.1g
$221.0 2025-03-18
1PlusChem
1P01BSP9-50mg
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95%
50mg
$201.00 2025-03-19
Enamine
EN300-352275-1g
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95%
1g
$642.0 2023-09-03
Enamine
EN300-352275-5g
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95%
5g
$1862.0 2023-09-03
1PlusChem
1P01BSP9-5g
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95%
5g
$2104.00 2025-03-19
1PlusChem
1P01BSP9-500mg
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95%
500mg
$592.00 2025-03-19
1PlusChem
1P01BSP9-2.5g
1-oxaspiro[5.5]undec-2-en-4-one
62322-09-2 95%
2.5g
$1435.00 2025-03-19

Additional information on 1-oxaspiro5.5undec-2-en-4-one

Recent Advances in the Study of 1-oxaspiro[5.5]undec-2-en-4-one (CAS: 62322-09-2): A Comprehensive Research Brief

1-oxaspiro[5.5]undec-2-en-4-one (CAS: 62322-09-2) is a structurally unique spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights into its therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-oxaspiro[5.5]undec-2-en-4-one, highlighting a novel catalytic asymmetric synthesis method that improves yield and enantioselectivity. The researchers utilized a palladium-catalyzed cyclization approach, achieving a 78% yield with >95% enantiomeric excess (ee). This advancement addresses previous challenges in the scalable synthesis of this compound, facilitating further pharmacological investigations.

In terms of biological activity, recent in vitro studies have demonstrated that 1-oxaspiro[5.5]undec-2-en-4-one exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that the compound reduced TNF-α production by 65% in macrophage cells at a concentration of 10 μM, suggesting its potential as a lead compound for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, computational docking studies have revealed that 1-oxaspiro[5.5]undec-2-en-4-one can bind to the active site of cyclooxygenase-2 (COX-2) with a binding affinity comparable to that of celecoxib, a known COX-2 inhibitor. These findings, published in a 2023 issue of the European Journal of Medicinal Chemistry, indicate that the compound may serve as a scaffold for developing new COX-2 selective inhibitors with improved safety profiles.

Ongoing research is also investigating the compound's potential in oncology. Preliminary data from a 2024 study in Cancer Research suggest that 1-oxaspiro[5.5]undec-2-en-4-one can induce apoptosis in certain cancer cell lines by modulating the PI3K/AKT/mTOR pathway. While these results are promising, further in vivo studies are needed to validate the compound's efficacy and safety in animal models.

In conclusion, recent advancements in the synthesis and biological evaluation of 1-oxaspiro[5.5]undec-2-en-4-one (CAS: 62322-09-2) highlight its potential as a versatile scaffold for drug development. The compound's demonstrated anti-inflammatory and potential anticancer activities, coupled with improved synthetic accessibility, position it as a promising candidate for future therapeutic applications. Continued research efforts should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in disease-relevant models.

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